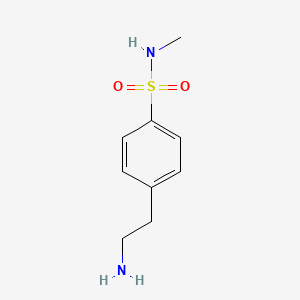

4-(2-aminoethyl)-N-methylbenzenesulfonamide

描述

属性

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOMVJNTEZSQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with benzenesulfonyl chloride.

Amination: The benzenesulfonyl chloride undergoes a reaction with ethylenediamine to introduce the aminoethyl group.

Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions

4-(2-aminoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure and Properties :

- Molecular Formula : C9H12N2O2S

- CAS Number : 35303-76-5

- Solubility : Water-soluble, facilitating its use in various biochemical assays.

Mechanism of Action :

This compound functions primarily as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby inhibiting their activity. Key serine proteases affected include chymotrypsin, trypsin, plasmin, and thrombin .

Biochemical Research

4-(2-aminoethyl)-N-methylbenzenesulfonamide is widely utilized in enzyme kinetics studies. Its ability to inhibit serine proteases makes it valuable for understanding enzyme mechanisms and interactions. For instance:

- Enzyme Inhibition Studies : It has been employed to investigate the role of serine proteases in various biological processes, including protein degradation and cell signaling pathways.

Pharmaceutical Applications

This compound has potential therapeutic applications as a protease inhibitor:

- Antiviral Research : Studies indicate that it can inhibit respiratory syncytial virus (RSV) infection, suggesting its utility in developing antiviral therapies.

- Diabetes Management : It serves as an intermediate in the synthesis of sulfonylurea drugs like glipizide and glimepiride, which are used to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells .

Industrial Chemistry

In industrial settings, this compound is used as a reagent or catalyst in organic synthesis:

- Chemical Synthesis : It plays a role in producing various chemical compounds due to its reactivity and ability to modify other molecules .

Case Study 1: Antiviral Activity

In a laboratory setting, the compound was tested for its ability to inhibit RSV infection. Results demonstrated significant antiviral activity at specific concentrations, highlighting its potential for therapeutic use against viral infections.

Case Study 2: Diabetes Treatment

Research involving animal models showed that derivatives of this compound effectively reduced blood glucose levels when used alongside traditional sulfonylureas. This suggests a synergistic effect that could enhance diabetes management strategies .

作用机制

The mechanism of action of 4-(2-aminoethyl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in NLRP3 Inflammasome Inhibition Studies

Compound 32 (4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-N-methylbenzenesulfonamide)

- Key Differences : The phthalimide group in 32 introduces steric bulk and reduces polarity compared to 33 .

- Synthesis : Prepared via reaction of 31 (4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)benzenesulfonyl chloride) with methylamine in dichloromethane .

- Role: Acts as a protected intermediate for 33, highlighting the importance of the free amino group in bioactivity .

Compound 28 (5-Chloro-2-methoxy-N-(4-(4-(N-methylsulfamoyl)phenyl)butyl)-benzamide)

Derivatives with Antimicrobial and Enzyme Inhibitory Properties

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

4-(2-Aminoethoxy)-N-methylbenzenesulfonamide (19b)

- Key Differences: Replaces the ethylamino group with an aminoethoxy chain, introducing an oxygen atom for improved solubility.

- Synthesis: Derived from azide reduction using palladium oxide and hydrazine hydrate, a method distinct from 33’s hydrazinolysis .

Sulfonamide Derivatives with Varied Substitutents

N-Benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide (5a)

- Structure : Includes a benzyl group and piperidine ring, increasing steric complexity.

4-Amino-N-(2-hydroxyethyl)benzenesulfonamide

- Key Differences: Hydroxyethyl group instead of methyl and aminoethyl, enhancing hydrophilicity.

- Applications: Potential as a sulfonamide antibiotic or carbonic anhydrase inhibitor .

Data Table: Comparative Analysis of Selected Compounds

Key Research Findings and Implications

Bioactivity Correlation: The free amino group in 33 is critical for NLRP3 inhibition, as seen in its enhanced activity compared to protected intermediates like 32 .

Synthetic Flexibility : Derivatives with oxygen-containing chains (e.g., 19b ) or heterocycles (e.g., oxazole in ) demonstrate tunable solubility and target selectivity.

Purity Challenges : Bulky substituents (e.g., benzyl and piperidine in 5a ) often result in lower chemical purity, necessitating optimized purification protocols .

Therapeutic Potential: Structural similarities to sulfonylureas (e.g., glibenclamide) suggest 33 could be repurposed for metabolic disorders, though further in vivo studies are required .

生物活性

4-(2-aminoethyl)-N-methylbenzenesulfonamide, commonly referred to as AEBSF (4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride), is a compound recognized for its significant biological activities, particularly as a serine protease inhibitor. This article explores its mechanism of action, pharmacological effects, and relevant research findings.

Target and Mode of Action

AEBSF primarily targets serine proteases, acting as an irreversible inhibitor. This inhibition occurs through the covalent modification of the hydroxyl group of serine residues in the active sites of these enzymes, effectively preventing their catalytic activity. Key serine proteases inhibited by AEBSF include:

- Chymotrypsin

- Kallikrein

- Plasmin

- Thrombin

- Trypsin

Biochemical Pathways

By inhibiting serine proteases, AEBSF influences various biochemical pathways. Notably, it can inhibit the activation of sterol regulatory element-binding proteins (SREBP), which play a crucial role in cholesterol metabolism. This action can have downstream effects on lipid metabolism and cardiovascular health.

Pharmacokinetics

AEBSF is characterized by its water solubility, which facilitates its distribution throughout the body. It exhibits stability at low pH levels, making it suitable for applications in acidic environments such as certain biological assays.

Cellular Effects

Research indicates that AEBSF has diverse effects on cellular processes. Notably, it has been shown to inhibit respiratory syncytial virus (RSV) infection in vitro, indicating potential antiviral properties. Furthermore, in animal models, AEBSF has demonstrated the ability to attenuate inflammation induced by allergens, such as ovalbumin-induced airway inflammation in mice.

Anticancer Activity

A study explored the synthesis and anticancer profile of sulfonamide derivatives related to AEBSF. Compounds derived from similar structures were tested against various cancer cell lines. For instance, a derivative showed significant growth inhibition across multiple cancer types with IC50 values indicating potent activity against V600EBRAF mutant melanoma cells . This highlights the potential for sulfonamide derivatives in cancer therapy.

Cardiovascular Effects

In an isolated rat heart model, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease coronary resistance and perfusion pressure compared to other sulfonamide derivatives. The theoretical docking studies suggested interactions with calcium channels, indicating a mechanism through which this compound could modulate cardiovascular function .

Summary of Biological Activities

常见问题

Q. Analytical Validation :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

- X-ray Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., S–N bond: ~1.62 Å) and dihedral angles between the benzene ring and sulfonamide group. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .

- Spectroscopy :

How can statistical experimental design optimize the synthesis conditions for this compound?

Advanced Research Question

Design of Experiments (DoE) methodologies reduce trial-and-error approaches:

- Factors : Temperature, reaction time, solvent polarity, and catalyst loading.

- Response Variables : Yield, purity, and byproduct formation.

Q. Example Application :

- A 2⁴ factorial design evaluates interactions between factors. For instance, increasing temperature from 25°C to 60°C may improve yield by 15% but requires tighter pH control to minimize hydrolysis .

- Data Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C, 8 hours, acetonitrile solvent) .

How can researchers resolve contradictions in reaction yields reported across different synthetic routes?

Advanced Research Question

Contradictions often arise from:

Q. Resolution Strategies :

- Comparative Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps.

- Computational Validation : Density functional theory (DFT) calculates activation energies for competing pathways .

What computational approaches predict the reactivity and potential applications of this compound?

Advanced Research Question

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., Gaussian 16) simulate intermediates and transition states. For example, sulfonamide deprotonation energy correlates with nucleophilic substitution efficiency .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., carbonic anhydrase isoforms) for drug development .

Table 1 : Example DFT Results for Key Reactions

| Reaction Step | Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|

| Sulfonylation | 22.5 | 78 |

| N-Methylation | 18.3 | 85 |

What safety protocols are recommended when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。